2'-Cyano-2,2-dimethylbutyrophenone
Overview
Description
2’-Cyano-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NOThis compound is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-86°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-2,2-dimethylbutyrophenone typically involves the reaction of benzonitrile with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2’-Cyano-2,2-dimethylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Cyano-2,2-dimethylbutyrophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and inks.
Biology: Studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon exposure to UV light.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the manufacturing of various polymer-based products, including dental materials and 3D printing resins.
Mechanism of Action
The primary mechanism of action of 2’-Cyano-2,2-dimethylbutyrophenone involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate reactive oxygen species also makes it useful in photodynamic therapy, where it can induce cell death in targeted tissues .
Comparison with Similar Compounds
Similar Compounds
Benzoin methyl ether: Another photoinitiator used in polymerization reactions.
2-Hydroxy-2-methylpropiophenone: A photoinitiator with similar applications in the polymer industry.
1-Hydroxycyclohexyl phenyl ketone: Used in UV-curable coatings and inks.
Uniqueness
2’-Cyano-2,2-dimethylbutyrophenone is unique due to its high efficiency as a photoinitiator and its ability to generate reactive oxygen species. This makes it particularly valuable in applications requiring rapid polymerization and in medical treatments involving photodynamic therapy.
Properties
IUPAC Name |
2-(2,2-dimethylbutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVNXUHHGVNJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642422 | |
Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-10-1 | |
Record name | 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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